molecular formula C12H17N5O5 B12402540 1,3'-Dimethylguanosine

1,3'-Dimethylguanosine

Cat. No.: B12402540
M. Wt: 311.29 g/mol
InChI Key: FKWCSDZDAGWXEN-DWVWSIQXSA-N
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Description

1,3’-Dimethylguanosine is a modified nucleoside derived from guanosine, a purine nucleoside. It is characterized by the addition of methyl groups at the 1 and 3’ positions of the guanine base. This compound is found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in the stability and function of these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3’-Dimethylguanosine typically involves the methylation of guanosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 1,3’-Dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3’-Dimethylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution can produce various functionalized guanosine derivatives .

Scientific Research Applications

1,3’-Dimethylguanosine has several scientific research applications, including:

Mechanism of Action

1,3’-Dimethylguanosine exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3’-Dimethylguanosine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in RNA stability and function make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1

InChI Key

FKWCSDZDAGWXEN-DWVWSIQXSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)OC)O

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O

Origin of Product

United States

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